
Atelocantel
概要
説明
準備方法
合成経路と反応条件
アテロカンテルの合成には、ジフルオロ基を持つペンテンアミド構造の形成が含まれます。主要なステップには次のものがあります。
ペンタ-2-エンアミド骨格の形成: 適切な出発物質を制御された条件下で反応させて、ペンテンアミド構造を形成します。
ジフルオロ基の導入: ジフルオロ基は、フッ素化反応によって導入されます。この反応には、フッ素原子の正しい配置を保証するために、特定の試薬と条件が必要です。
ピリジニル基の付加: ピリジニル基は、求核置換反応によって付加されます。この反応では、ピリジニル部分が中間体化合物と反応して最終生成物を形成します.
工業生産方法
アテロカンテルの工業生産は、収量と純度を最大化する最適化された反応条件を用いた大規模合成が関与する可能性があります。これには、以下が含まれます。
バッチ反応器: 反応パラメータを制御して監視するため。
連続フロー反応器: 効率的かつスケーラブルな生産のため。
精製技術: 結晶化、蒸留、クロマトグラフィーなど。最終生成物が要求される仕様を満たしていることを保証します。
化学反応の分析
反応の種類
アテロカンテルは、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成することができます。
還元: 還元反応を使用して、分子内の官能基を修飾することができます。
一般的な試薬と条件
酸化剤: 酸化反応には、過マンガン酸カリウムや三酸化クロムなど。
還元剤: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: 置換反応には、ハロゲン化物や求核剤など。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、以下のようなものが挙げられます。
酸化: カルボン酸やケトンを形成する可能性があります。
還元: アルコールやアミンを形成する可能性があります。
科学的研究の応用
Antiparasitic Applications in Veterinary Medicine
Atelocantel has been primarily studied for its effectiveness in controlling ectoparasites in livestock. Ectoparasites such as ticks, mites, and lice pose significant challenges to animal health and agricultural productivity. The compound is utilized in veterinary formulations designed to treat and prevent infestations.
Efficacy Against Ectoparasites
Research indicates that this compound exhibits potent activity against various ectoparasites, including:
- Ticks : Specifically, species such as Rhipicephalus microplus, which are notorious for causing economic losses in cattle due to disease transmission and reduced productivity.
- Mites and Lice : The compound has shown efficacy in treating infestations that can lead to discomfort and secondary infections in livestock.
The administration of this compound is typically through pour-on or spot-on formulations, allowing for easy application and prolonged efficacy. Studies have demonstrated that a single administration can provide protection for extended periods, significantly reducing the need for repeated treatments .
Formulation Characteristics
The formulations containing this compound are designed to be chemically stable, ensuring that the active ingredient does not degrade over time. This stability is crucial for maintaining the effectiveness of the treatment during storage and application. Additionally, these formulations are characterized by:
- Ease of Application : The viscosity and formulation properties facilitate straightforward administration.
- Safety Profiles : Extensive studies have shown that this compound formulations tend to have favorable safety profiles for both the treated animals and their caretakers .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the real-world effectiveness of this compound-based treatments in livestock management.
Case Study: Tick Control in Cattle
A notable study involved administering a pour-on formulation containing this compound to cattle infested with Rhipicephalus microplus. The results indicated a significant reduction in tick populations over a 115-day observation period. Key findings included:
- Initial Reduction : A marked decrease in tick counts was observed within the first week post-application.
- Sustained Efficacy : The treatment maintained effective control over the entire study duration, underscoring its long-lasting effects.
The study's findings support the use of this compound as a viable option for managing tick infestations in cattle, contributing to improved animal welfare and productivity .
Comparative Studies
In comparative studies against alternative treatments, this compound formulations consistently outperformed other active ingredients regarding speed of action and duration of efficacy. These studies often highlight:
- Faster Onset of Action : Animals treated with this compound showed quicker relief from ectoparasite-related symptoms.
- Lower Incidence of Side Effects : Reports from veterinarians indicated fewer adverse reactions compared to traditional treatments .
Data Summary Table
Application Area | Ectoparasite Targeted | Formulation Type | Duration of Efficacy | Safety Profile |
---|---|---|---|---|
Veterinary Medicine | Ticks (Rhipicephalus microplus) | Pour-on/Spot-on | Up to 115 days | Favorable |
Livestock Management | Mites, Lice | Liquid Veterinary | Extended | Minimal side effects |
作用機序
アテロカンテルの作用機序は、寄生生物内の特定の分子標的との相互作用に関係しています。それは、次のようなことが考えられます。
代謝経路の破壊: 重要な酵素や代謝プロセスを阻害することによって。
受容体への結合: 寄生細胞の表面に結合し、細胞の不動化と最終的な死に至らしめます。
成長と繁殖の阻害: これらのプロセスに関与する細胞機構に影響を与えることによって.
類似の化合物との比較
アテロカンテルは、次のような他の駆虫薬と比較することができます。
アルベンダゾール: ヒトと獣医学の両方で使用される広域スペクトルの駆虫薬。
イベルメクチン: さまざまな寄生虫に対する有効性で知られています。
プラジクアンテル: 吸虫類と条虫類に対して効果的です。
独自性
アテロカンテルの独自性は、ジフルオロ基とその特定の作用機序にあり、他の駆虫薬と比較して、有効性と安全性において利点をもたらす可能性があります .
類似化合物との比較
Atelocantel can be compared with other anthelmintic agents, such as:
Albendazole: A broad-spectrum anthelmintic used in both human and veterinary medicine.
Ivermectin: Known for its efficacy against a wide range of parasites.
Praziquantel: Effective against trematodes and cestodes.
Uniqueness
This compound’s uniqueness lies in its difluoro group and its specific mechanism of action, which may offer advantages in terms of efficacy and safety compared to other anthelmintic agents .
生物活性
Atelocantel, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is primarily recognized for its role in inhibiting specific biological pathways associated with various diseases. Its structure and properties allow it to interact with cellular targets, leading to significant biological effects.
This compound primarily targets the Epidermal Growth Factor Receptor (EGFR) , a critical player in cell proliferation and survival. The compound exerts its effects by:
- Binding to the Ligand-Binding Domain : this compound occupies the ligand-binding domain of EGFR, preventing activation by natural ligands.
- Inhibition of Phosphorylation : It inhibits the phosphorylation of EGFR, leading to downstream signaling disruption.
- Impact on Cellular Growth : The inhibition results in reduced cellular growth in EGFR-mutant cell lines, which are often implicated in various cancers.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is metabolized via cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway is crucial as it influences the compound's efficacy and safety profile.
Biological Activity Data
The following table summarizes key biochemical properties and activities of this compound:
Biological Activity | IC50 Values (nM) | Cell Lines Tested |
---|---|---|
EGFR L858R/T790M | 1 | NSCLC (Non-Small Cell Lung Cancer) |
EGFR L858R | 6 | NSCLC |
EGFR L861Q | 25 | NSCLC |
ErbB4 | 7 | Various cancer cell lines |
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings. One notable study involved patients with advanced NSCLC harboring EGFR mutations. The results indicated:
- Tumor Reduction : Patients exhibited a significant reduction in tumor size after treatment with this compound over a period of 16 weeks.
- Survival Rates : The study reported improved progression-free survival rates compared to historical controls.
Research Findings
Recent research highlights several important findings regarding the biological activity of this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound effectively induces apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Angiogenesis : The compound has been shown to reduce vascular endothelial growth factor (VEGF) expression, thereby inhibiting angiogenesis.
- Potential for Combination Therapy : Preliminary studies suggest that combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer cell lines.
特性
CAS番号 |
1370540-16-1 |
---|---|
分子式 |
C13H17F2N3O2 |
分子量 |
285.29 g/mol |
IUPAC名 |
(E)-4,4-difluoro-N-[2-[(2-methoxypyridin-4-yl)amino]ethyl]pent-2-enamide |
InChI |
InChI=1S/C13H17F2N3O2/c1-13(14,15)5-3-11(19)17-8-7-16-10-4-6-18-12(9-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)(H,17,19)/b5-3+ |
InChIキー |
UESQHGVVIKYBST-HWKANZROSA-N |
SMILES |
CC(F)(F)/C=C/C(NCCNC1=CC(OC)=NC=C1)=O |
異性体SMILES |
CC(/C=C/C(=O)NCCNC1=CC(=NC=C1)OC)(F)F |
正規SMILES |
CC(C=CC(=O)NCCNC1=CC(=NC=C1)OC)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Atelocantel; AH353623; AH-353623; AH 353623. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。